
4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives
Preparation Methods
The synthesis of 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Addition of the prop-2-yn-1-yl group: This can be done using alkylation reactions with suitable alkyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C12H10FN3 |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C12H10FN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h1,3-6,8H,7,14H2 |
InChI Key |
CCZLMGKCVLJOBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=NC(=C1N)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
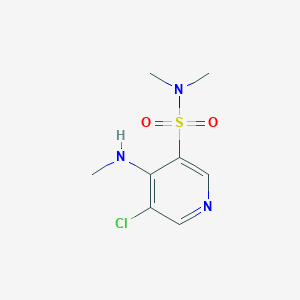
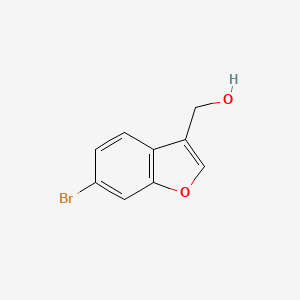

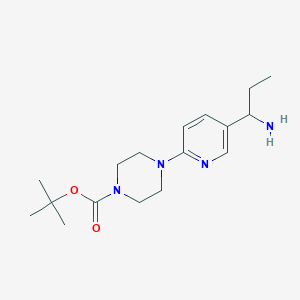


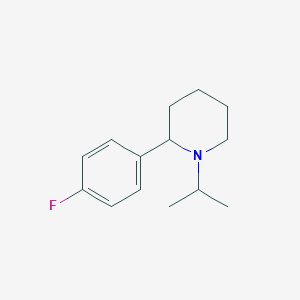
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
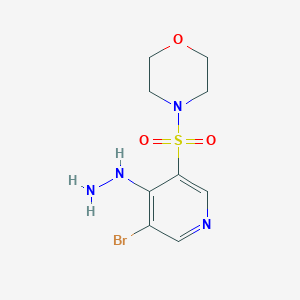

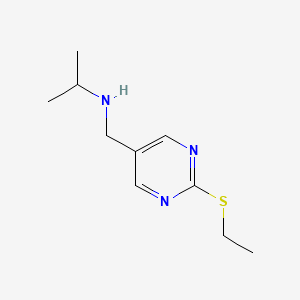
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)
![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)
